One of the primary applications of sodium cholate hydrate is in the extraction and purification of proteins, especially membrane proteins. These proteins are embedded within the cell membrane, making their isolation challenging. Sodium cholate hydrate, being a non-denaturing detergent, disrupts the lipid bilayer of the cell membrane, allowing the proteins to be extracted while preserving their native structure. This characteristic makes it a valuable tool for studying protein function and interactions [3, 4].
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Sodium cholate hydrate's water solubility and mild detergent properties make it useful in cell culture research. Scientists can utilize it to investigate the effects of various substances on cultured cells. For instance, sodium cholate hydrate can be used to deliver drugs or other molecules encapsulated in liposomes (fatty spheres) into cells [3].
This information can be found on the Sigma-Aldrich: product page, mentioning its applications extending to investigating the effects of various substances on cell cultures.
Beyond protein extraction and cell culture studies, sodium cholate hydrate finds use in other areas of scientific research. Here are some examples:
Sodium cholate hydrate is a chemical compound derived from cholic acid, a primary bile acid found in human bile. Its molecular formula is , and it is typically encountered as a white crystalline powder that is soluble in water. The compound acts as a non-denaturing detergent, which means it can disrupt cell membranes to solubilize proteins without altering their native structure. This property is crucial for various biochemical applications, particularly in the extraction and purification of membrane proteins, which are integral to cellular functions but challenging to isolate due to their hydrophobic characteristics .
The primary mechanism of action of sodium cholate hydrate lies in its detergent properties. Its amphipathic nature, with both hydrophilic and hydrophobic regions, allows it to interact with cell membranes. The hydrophobic portion interacts with the fatty acid tails of membrane phospholipids, while the hydrophilic portion interacts with the aqueous environment. This disrupts the membrane structure and facilitates the solubilization of membrane proteins, allowing them to be extracted and purified for further study [].
Sodium cholate hydrate primarily undergoes dissociation in aqueous solutions, yielding sodium ions and cholate ions. The dissociation reaction can be represented as follows:
This reaction highlights its amphipathic nature, where the hydrophobic regions interact with lipid membranes, facilitating the solubilization of proteins .
Sodium cholate hydrate exhibits several biological activities, particularly in cell biology and biochemistry. It has been shown to:
Sodium cholate hydrate can be synthesized through the neutralization of cholic acid with sodium hydroxide. The process involves:
The purity and yield can be influenced by factors such as temperature and concentration during the synthesis .
Sodium cholate hydrate has a wide range of applications, including:
Research has demonstrated that sodium cholate hydrate interacts with various molecules, influencing their behavior in solution. For example, studies using nuclear magnetic resonance spectroscopy have shown that sodium cholate can enhance the enantiomeric resolution of certain compounds by forming micelles that preferentially bind specific enantiomers. This characteristic is pivotal in analytical chemistry, particularly in chiral separations .
Sodium cholate hydrate belongs to a class of bile salts and surfactants that share similar structural features but differ in their biological activities and applications. Here are some comparable compounds:
Sodium cholate hydrate's unique combination of properties—its effectiveness as a non-denaturing detergent, its ability to solubilize membrane proteins without denaturation, and its relatively mild biological effects—distinguish it from other bile salts and surfactants. Its applications span across biochemistry, molecular biology, and pharmacology, making it an invaluable tool in scientific research .
Sodium cholate hydrate is a bile salt derivative with the molecular formula C24H39NaO5·xH2O, where x represents a variable number of water molecules [1] [2] [3]. The hydrated form has a molecular weight of 448.6 g/mol, while the anhydrous basis corresponds to 430.55 g/mol [1] [2] [4]. The compound exists as the sodium salt of cholic acid, featuring a steroid backbone characteristic of bile acid derivatives [5].
The structural framework consists of a rigid steroid nucleus derived from cholesterol, specifically a 5β-cholanic acid structure [4] [5]. The molecule contains three hydroxyl groups positioned at the 3α, 7α, and 12α positions on the steroid ring system, along with a carboxylate side chain at the C24 position [2] [4] [5]. The IUPAC name for the compound is sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C24H39NaO5·xH2O | [1] [2] [3] |
Molecular Weight (hydrated) | 448.6 g/mol | [1] [3] |
Molecular Weight (anhydrous) | 430.55 g/mol | [2] [4] |
CAS Number | 206986-87-0 | [2] [3] [6] |
Chemical Name | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid sodium salt | [2] [4] [7] |
The steroid backbone exhibits the characteristic trans-anti-trans-anti-trans configuration typical of bile acids, with the A/B, B/C, and C/D ring junctions in specific stereochemical orientations [8] [9]. The hydroxyl groups at positions 3, 7, and 12 are all in the α-configuration, positioned on the same face of the steroid molecule, creating a distinct facial amphiphilicity [10] [8].
The stereochemical configuration of sodium cholate hydrate is precisely defined by eleven chiral centers within the steroid framework [1]. The compound exhibits absolute stereochemistry at positions (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R), which is consistent with the natural configuration of cholic acid [1] [5]. This specific stereochemical arrangement is crucial for the compound's biological activity and physicochemical properties [8].
Conformational analysis reveals that the steroid backbone maintains a relatively rigid structure due to the fused ring system [8] [11]. Nuclear magnetic resonance studies have demonstrated that the molecule undergoes limited conformational changes in solution, with the steroid rings maintaining their chair and half-chair conformations [12] [13]. The side chain carboxylate group, however, exhibits greater conformational flexibility, as evidenced by crystallographic studies showing different sidechain conformations in various crystal structures [9].
The molecular geometry analysis indicates that the three hydroxyl groups create a hydrophilic face of the molecule, while the opposite face remains hydrophobic [10] [8]. This facial amphiphilicity is fundamental to the compound's surfactant properties and distinguishes it from conventional linear surfactants [14] [10]. Molecular modeling studies suggest that the steroid backbone restricts the molecule to specific conformations that optimize both hydrophobic and hydrophilic interactions [8].
Crystal structure analysis of related cholate compounds reveals that the molecules adopt staggered packing patterns in the solid state, with hydrophobic portions of the steroid rings sandwiched between layers of polar groups [9]. This bilayer-type arrangement is maintained through hydrophobic interactions involving the hydrocarbon portions of the carboxylate sidechains and the A and B rings of adjacent molecules [9].
Sodium cholate hydrate exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic nature [15] [16]. In aqueous media, the compound demonstrates high solubility with a reported value of 150 g/L at 20°C [17] [15]. This exceptional water solubility is attributed to the presence of multiple hydroxyl groups and the ionized carboxylate functionality [15].
Solvent | Solubility | Temperature Dependence | Reference |
---|---|---|---|
Water | 150 g/L (20°C) | Increases with temperature | [17] [15] |
Ethanol | Slightly soluble | Enhanced with sonication | [15] [16] |
Methanol | Slightly soluble | Enhanced with sonication | [15] |
DMSO | 86 mg/mL (199.74 mM) | Good solubility at 25°C | [16] |
Chloroform | Soluble | Good solubility | [18] [15] |
Dichloromethane | Soluble | Good solubility | [18] |
The solubility in alcoholic solvents such as ethanol and methanol is significantly reduced compared to water, requiring sonication for enhanced dissolution [15] [16]. In dimethyl sulfoxide, the compound achieves a solubility of 86 mg/mL, corresponding to 199.74 mM concentration [16]. Organic solvents such as chloroform and dichloromethane readily dissolve the compound, indicating compatibility with both polar and moderately polar organic media [18] [15].
Temperature-dependent solubility studies reveal that aqueous solubility increases with elevated temperatures, following typical behavior for ionic compounds [17]. The optical rotation of the compound in solution is reported as +32° to +36° (c=0.5-0.6 in water or ethanol), confirming the maintained stereochemical integrity in solution [19] [7].
Spectroscopic analysis of sodium cholate hydrate provides comprehensive structural characterization and solution behavior insights [12] [13]. Proton nuclear magnetic resonance spectroscopy at 400 MHz reveals well-resolved individual resonances for the steroid protons in dilute aqueous solution [12] [13]. The chemical shifts remain independent of concentration below 5 mM, but above 10 mM in the micellar region, band broadening occurs due to aggregate formation [12] [13].
Technique | Key Characteristics | Notable Features | Reference |
---|---|---|---|
¹H NMR | Chemical shifts independent below 5 mM; band broadening above 10 mM | Proton resonances at C23 position sensitive to pH changes (2.12-2.30 δ) | [12] [13] |
¹³C NMR | Individual carbon resonances assigned; steroid backbone characteristic peaks | Steroid ring carbons show characteristic multiplicities | [12] [13] |
Mass Spectrometry | Molecular ion peak at m/z 448.6 (hydrated form) | Fragmentation patterns reveal steroid backbone structure | [20] |
Infrared Spectroscopy | O-H stretching (3700-3180 cm⁻¹), C=O carboxylate bands, steroid fingerprint region | Hydrogen bonding interactions observable in hydrated forms | [21] [22] |
UV-Vis Spectroscopy | Limited UV absorption; useful for dispersion studies | Minimal interference in protein studies | [23] |
Carbon-13 nuclear magnetic resonance spectroscopy enables assignment of individual carbon resonances throughout the steroid backbone, with characteristic multiplicities distinguishing methyl, methylene, methine, and quaternary carbons [12] [13]. Variation of pH from 6.0 to 11.0 affects only the proton resonances between 2.12 and 2.30 δ, corresponding to protons on the C23 position adjacent to the ionizable carboxyl group [12] [13].
Infrared spectroscopy reveals characteristic absorption bands including O-H stretching vibrations in the 3700-3180 cm⁻¹ region, carboxylate stretching modes, and steroid fingerprint regions [21] [22]. Temperature-dependent infrared studies demonstrate hydrogen bonding interactions in hydrated forms, with characteristic changes occurring during dehydration processes [21] [22].
Thermal analysis of sodium cholate hydrate reveals complex behavior involving dehydration, phase transitions, and eventual decomposition [22] [24]. The compound exhibits a melting point above 225°C with decomposition, indicating substantial thermal stability [17] [15]. Differential scanning calorimetry studies demonstrate that dehydration occurs as a distinct thermal event, typically beginning around 355 K [22].
Thermogravimetric analysis indicates that water contributes approximately 5% to the mass of hydrated samples, corresponding to approximately two water molecules per sodium cholate molecule [22]. The dehydration process exhibits moderate endothermic behavior, suggesting O-H···O type hydrogen bonding interactions [22]. Complete thermal decomposition occurs above 300°C, with the formation of various degradation products [17].
Temperature-dependent structural studies reveal polymorphic phase transitions at elevated temperatures, with the compound undergoing crystalline-to-crystalline transformations before ultimate decomposition [22]. The formation of cholesteric liquid crystalline phases has been observed simultaneously with partial decomposition in certain complex forms [22]. Kinetic stability studies using differential scanning calorimetry demonstrate that the compound maintains structural integrity under moderate thermal stress, with apparent transition temperatures occurring around 51°C and 61°C under specific conditions [24].
The chemical reactivity of sodium cholate hydrate is primarily governed by its functional groups: three secondary hydroxyl groups at positions 3α, 7α, and 12α, and one carboxylate group at the terminus of the side chain [2] [5] [15]. The carboxylate functionality exhibits typical behavior of organic acid salts, with a pKa value of 5.2 for the parent cholic acid [15]. This ionizable group renders the molecule anionic under physiological pH conditions [25] [5].
The hydroxyl groups demonstrate standard secondary alcohol reactivity, participating in hydrogen bonding interactions both intramolecularly and intermolecularly [21] [22]. These groups are capable of forming hydrogen bonds with water molecules, contributing to the compound's hydration behavior and solubility characteristics [22]. The stereochemical arrangement of these hydroxyl groups on the α-face of the steroid backbone creates a hydrophilic region that contrasts with the hydrophobic β-face [10] [8].
Chemical stability studies indicate that the compound remains stable under normal storage conditions when protected from moisture [26] [19]. The hygroscopic nature of the material necessitates appropriate storage conditions to prevent unwanted hydration [26] [19]. Incompatibility with strong acids has been documented, likely due to protonation of the carboxylate group [19].
The steroid backbone itself exhibits remarkable chemical stability due to the saturated nature of the ring system and the absence of easily oxidizable functional groups [27] [8]. This stability contributes to the compound's utility in various chemical and biochemical applications where structural integrity is essential [25] [5].
Sodium cholate hydrate exhibits distinctive amphiphilic properties that differentiate it from conventional linear surfactants [25] [14] [10]. The molecule's amphiphilic character arises from the facial arrangement of hydrophilic and hydrophobic regions rather than the typical head-tail structure of linear surfactants [14] [10]. The three hydroxyl groups and carboxylate functionality create a hydrophilic face, while the opposite side of the steroid backbone provides a hydrophobic surface [10] [8].
The critical micelle concentration ranges from 9 to 15 mM at 20-25°C, which is relatively high compared to conventional surfactants [25] [28] [29]. This elevated critical micelle concentration reflects the rigid steroid structure and the facial amphiphilicity that limits conventional micelle formation [28] [29]. The aggregation number is characteristically low at 2-3 molecules per aggregate, indicating the formation of small primary micelles rather than large spherical structures typical of linear surfactants [25] [29].
Property | Value | Reference |
---|---|---|
Critical Micelle Concentration (CMC) | 9-15 mM (20-25°C) | [25] [28] [29] |
Aggregation Number | 2-3 | [25] [29] |
Hydrophilic-Lipophilic Balance (HLB) | 18 | [25] |
Micellar Average Molecular Weight | 900-1300 g/mol | [25] |
The hydrophilic-lipophilic balance value of 18 indicates strong hydrophilic character, consistent with the multiple hydroxyl groups and ionic carboxylate functionality [25]. Bile salts form both primary and secondary micelles, with primary micelles having aggregation numbers from 2 to 10 formed via hydrophobic interactions, while secondary micelles with aggregation numbers of 10-100 are formed through hydrogen bonding interactions of the primary micellar structures [29].
Surface tension measurements demonstrate the compound's ability to reduce interfacial tension, confirming its surfactant properties [14] [30]. The unique micellar behavior includes the formation of small aggregates that can be easily removed by dialysis due to their small size and relatively high critical micelle concentration [25] [31].
Sodium cholate hydrate belongs to the trihydroxy bile salt family, distinguished from dihydroxy bile salts by the presence of an additional hydroxyl group at the C7 position [29] [10] [27]. Comparative analysis with related bile salt compounds reveals structure-activity relationships that influence their physicochemical properties and biological functions [10] [32].
Bile Salt | Hydroxyl Groups | CMC (mM) | Side Chain | Aggregation Number | Reference |
---|---|---|---|---|---|
Sodium Cholate | 3 (α-OH at C3, C7, C12) | 9-15 | Carboxylate | 2-3 | [25] [28] [29] |
Sodium Deoxycholate | 2 (α-OH at C3, C12) | 2.4-4 | Carboxylate | 2-10 | [29] [27] |
Sodium Taurocholate | 3 (α-OH at C3, C7, C12) | 8 | Taurine conjugate | 4-10 | [29] [10] |
Sodium Glycocholate | 3 (α-OH at C3, C7, C12) | 2-5 | Glycine conjugate | 2-10 | [28] [29] |
Sodium Chenodeoxycholate | 2 (α-OH at C3, C7) | 2.5-3 | Carboxylate | 2-10 | [29] [10] |
The critical micelle concentration of trihydroxy bile salts, including sodium cholate, is generally higher than that of dihydroxy bile salts [29] [10]. This elevated critical micelle concentration is attributed to increased water solubility resulting from the additional hydroxyl group [29]. Sodium deoxycholate, with only two hydroxyl groups, demonstrates a significantly lower critical micelle concentration of 2.4-4 mM compared to sodium cholate's 9-15 mM range [29] [27].
Conjugated bile salts such as sodium taurocholate and sodium glycocholate exhibit intermediate critical micelle concentration values [28] [29] [10]. The conjugation with glycine or taurine slightly lowers the critical micelle concentration of trihydroxy bile salts while maintaining similar hydroxyl group arrangements [29] [10]. Structural differences in the steroid ring system have greater impact on separation and aggregation properties than differences in side chain structure [10] [32].